2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Overview

Description

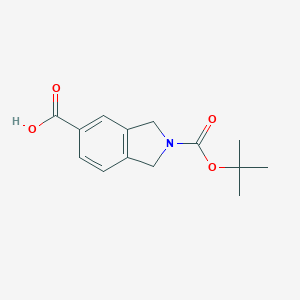

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a chemical compound with the molecular formula C14H17NO4. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid typically involves the protection of the amino group of isoindoline with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting isoindoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling controlled amine liberation. For example:

-

Reagents/Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond generates a free amine and releases CO₂ and tert-butanol .

-

Application : Deprotection is a critical step in peptide synthesis, allowing sequential coupling of amino acid residues .

Alkylation and Functionalization

The Boc-protected amine facilitates regioselective alkylation:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc protection | (Boc)₂O, triethylamine, CH₂Cl₂ | Stable intermediate for further reactions |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives (e.g., 12–14 ) |

Post-alkylation intermediates are pivotal for synthesizing discoidin domain receptor 1 (DDR1) inhibitors, demonstrating therapeutic potential in fibrosis and cancer .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation:

-

Buchwald–Hartwig Amination : Coupling with 5-bromopyrimidine using Pd catalysts yields pyrimidine-substituted isoindolines (e.g., 25–29 ) .

-

Carbodiimide-Mediated Coupling : EDCI/HOBt activates the carboxylic acid for reactions with amines, forming pharmacologically active amides (e.g., DDR1 inhibitors) .

Hydrolysis and Decarboxylation

Ester derivatives of the compound undergo hydrolysis:

-

Product : Regeneration of the carboxylic acid group (e.g., conversion of 27 to 30 ) .

Decarboxylation under thermal or basic conditions removes CO₂, forming simpler isoindoline derivatives for structural diversification.

Cyclization and Rearrangement

Under acidic or thermal conditions, the compound participates in cyclization:

-

Mechanism : Ring-chain tautomerization generates iminium or sulfonium intermediates, enabling lactam formation (e.g., bicyclic oxathiane-γ-lactam systems) .

Comparative Reactivity Table

Mechanistic Insights

-

Acid-Catalyzed Reactions : Protonation of the Boc group triggers carbamate cleavage, forming a stable tert-butyl cation .

-

Nucleophilic Substitution : After deprotection, the amine acts as a nucleophile in SN2 reactions (e.g., with bromopyrimidines) .

-

DFT Studies : Computational models confirm the role of cationic intermediates (e.g., sulfonium ions) in stereoselective transformations .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules, particularly in medicinal chemistry. Future research may explore its use in covalent inhibitor design or as a scaffold for asymmetric catalysis.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- IUPAC Name : 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

- CAS Number : 149353-71-9

The compound features a tert-butoxycarbonyl (Boc) group that serves as a protective group for amines during various chemical reactions, enhancing the stability and solubility of the compound in organic solvents.

Organic Synthesis

Boc-isoindoline is widely used as an intermediate in organic synthesis. It facilitates the formation of complex molecules through various chemical reactions, such as:

- Substitution Reactions : The Boc group can be replaced with other functional groups to create derivatives with enhanced properties.

- Oxidation and Reduction : The compound can undergo oxidation to yield oxo derivatives or reduction to form amines, making it versatile for synthesizing different classes of compounds.

Medicinal Chemistry

The compound plays a crucial role in drug development:

- Peptide Synthesis : It is employed as a protecting group for amino acids during peptide synthesis. This protection prevents unwanted reactions at the amine site, allowing for selective modifications.

- Pharmaceutical Development : Research indicates that derivatives of Boc-isoindoline exhibit biological activities, including enzyme inhibition and potential therapeutic effects against various diseases.

Biochemical Studies

Boc-isoindoline is utilized in biochemical research to study:

- Enzyme Mechanisms : It aids in understanding enzyme-ligand interactions by providing a stable scaffold for binding studies.

- Protein Interactions : The compound can be used to investigate protein folding and stability through its incorporation into peptide sequences.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, Boc-isoindoline was used to protect specific amino acids. The removal of the Boc group under acidic conditions allowed for the formation of cyclic structures with high yields and purity. This method demonstrated the effectiveness of Boc protection in achieving complex peptide architectures.

Case Study 2: Drug Development

Research on ROR-gamma inhibitors highlighted the use of Boc-isoindoline derivatives. One specific study synthesized (S)-2-(tert-butoxycarbonyl)-1-ethylisoindoline-5-carboxylic acid, which showed promising activity against ROR-gamma, a target for autoimmune diseases. This case illustrates the potential of Boc derivatives in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

- 2-(Tert-butoxycarbonyl)isoindoline-5,6-dicarboxylic acid

- 2-(Tert-butoxycarbonyl)isoindoline-4-carboxylic acid

- 2-(Tert-butoxycarbonyl)isoindoline-3-carboxylic acid

Comparison: Compared to its similar compounds, 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in certain synthetic and research applications.

Biological Activity

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid (commonly referred to as Boc-isoindoline) is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of Boc-isoindoline, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13NO4

- Molecular Weight : 233.24 g/mol

Boc-isoindoline derivatives have been explored for their ability to interact with various biological targets. The compound's structure allows it to act as a modulator for specific receptors and enzymes, making it a candidate for therapeutic applications in various diseases.

Key Mechanisms:

- Inhibition of Enzymes : Some studies indicate that Boc-isoindoline can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound has shown promise in modulating receptors related to inflammation and neurodegenerative diseases, suggesting a role in therapeutic strategies targeting these conditions.

Antiviral Activity

Research has demonstrated that certain isoindoline derivatives exhibit antiviral properties. For instance, compounds derived from isoindoline structures have been tested against Hepatitis C Virus (HCV) NS3/4A protease, showing promising results in inhibiting viral replication.

| Compound | IC50 (μM) | LC50 (μM) | Therapeutic Index |

|---|---|---|---|

| Compound 22 | 0.64 | 2.24 | 3.5 |

| Compound 21 | 1.5 | 3.0 | 2.0 |

The therapeutic index indicates the safety margin of these compounds, with higher values suggesting better safety profiles in clinical settings .

Neuroprotective Effects

Boc-isoindoline has also been investigated for its neuroprotective effects. In preclinical models of neurodegenerative diseases, such as Alzheimer’s, it has shown potential in reducing neuronal apoptosis and inflammation.

Toxicological Studies

Despite its therapeutic potential, the toxicity profile of Boc-isoindoline derivatives must be carefully assessed. Studies indicate varying degrees of cytotoxicity depending on the specific structural modifications made to the isoindoline core.

Environmental Impact

The environmental persistence of Boc-isoindoline compounds raises concerns regarding their ecological footprint. Studies suggest that while these compounds may degrade under certain conditions, their metabolites could exhibit prolonged biological activity, necessitating further environmental assessments.

Q & A

Q. (Basic) What are the optimal synthetic conditions for preparing 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, and how can side reactions involving the Boc group be minimized?

Answer:

A common approach involves refluxing a mixture of sodium acetate and the isoindoline precursor in acetic acid to introduce the Boc group. However, the Boc group is acid-labile, so prolonged exposure to acidic conditions (e.g., extended reflux times) must be avoided. Monitoring reaction progress via TLC or HPLC every 1–2 hours is critical. Post-reaction, rapid neutralization (e.g., with NaHCO₃) and cold recrystallization from DMF/acetic acid mixtures can isolate the product while preserving the Boc group .

Q. (Basic) What purification and characterization methods are recommended for this compound?

Answer:

- Purification: Recrystallization using mixed solvents (e.g., DMF/acetic acid) effectively removes unreacted starting materials. For impurities with similar polarity, flash chromatography (silica gel, ethyl acetate/hexane gradients) is advised.

- Characterization:

- NMR: Compare ¹H/¹³C shifts with analogous Boc-protected isoindoline derivatives (e.g., δ ~1.4 ppm for tert-butyl protons).

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 278.1 (calculated for C₁₄H₁₇NO₄).

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. (Advanced) How can contradictions in crystallographic data (e.g., chirality assignment) be resolved during structural refinement?

Answer:

Use SHELXL for refinement and validate enantiomorph polarity via the Flack (η) and x parameters. For near-centrosymmetric structures, the x parameter (based on twin-component scattering) is more reliable than η, which may yield over-precise or false chirality indicators. Simulated data comparisons (e.g., using ’s methodology) can benchmark refinement accuracy .

Q. (Advanced) How does the Boc group’s stability vary under common reaction conditions, and how can degradation be mitigated?

Answer:

The Boc group is stable in weakly acidic/neutral conditions but hydrolyzes in strong acids (e.g., HCl > 1M) or bases (e.g., NaOH > 0.1M). To prevent cleavage:

- Avoid temperatures >80°C in protic solvents.

- Use buffered conditions (pH 4–7) during coupling reactions.

- Monitor degradation via LC-MS (look for m/z 174.1, corresponding to tert-butyl cation) .

Q. (Advanced) What strategies address low solubility in aqueous/organic reaction media?

Answer:

- Co-solvent Systems: Use DMSO/water (1:4) or THF/MeOH (3:1) to enhance solubility.

- Salt Formation: React the carboxylic acid with NaHCO₃ to form a sodium salt, improving aqueous solubility.

- Derivatization: Temporarily protect the carboxylic acid as a methyl ester (later deprotected with LiOH) .

Q. (Advanced) How can byproducts from isoindoline ring instability be identified and suppressed?

Answer:

Isoindoline rings may undergo oxidation or rearrangement under harsh conditions.

- Byproduct Identification: Use HPLC-MS to detect dimers (m/z ~535) or dehydrogenated products (m/z 276).

- Mitigation: Conduct reactions under inert gas (N₂/Ar) and add radical inhibitors (e.g., BHT) at 0.1–1 mol% .

Q. (Advanced) What advanced techniques validate enantiomeric purity in chiral derivatives of this compound?

Answer:

- X-ray Crystallography: Use the x parameter in SHELXL for centrosymmetric twin refinement to confirm absolute configuration.

- Chiral HPLC: Employ a Chiralpak IA-3 column (hexane/IPA 90:10, 1 mL/min) to resolve enantiomers.

- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated models .

Q. (Advanced) How can NMR signal overlap from the Boc group and isoindoline protons be resolved?

Answer:

- 2D NMR: HSQC and HMBC correlate ¹H-¹³C signals, distinguishing overlapping peaks (e.g., isoindoline CH₂ vs. Boc CH₃).

- Variable Temperature NMR: At 253K, restricted rotation of the Boc group splits broad singlet protons into distinct signals.

- Deuteration: Exchange labile protons with D₂O to simplify coupling patterns .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVSWGUHNFPCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586079 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-71-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.